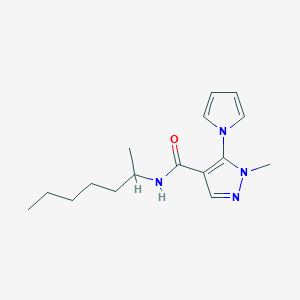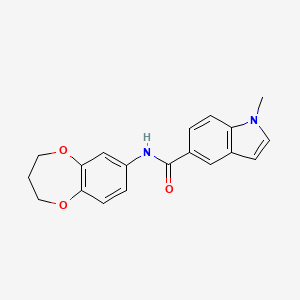![molecular formula C20H22N4O4 B11004250 2-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11004250.png)
2-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(2-PYRIDINYL)ETHYL]ACETAMIDE is a complex organic compound that features a combination of imidazolidinyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(2-PYRIDINYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinyl core. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The methoxybenzyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the pyridinyl ethyl group through a similar substitution or coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(2-PYRIDINYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the imidazolidinyl ring can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxybenzyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzaldehyde derivative, while reduction of the carbonyl groups can produce a diol or diamine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[1-(2-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(2-PYRIDINYL)ETHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The imidazolidinyl and pyridinyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. This can result in various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-METHOXYBENZYL)-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE
- [2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride
Uniqueness
2-[1-(2-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(2-PYRIDINYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C20H22N4O4/c1-28-17-8-3-2-6-14(17)13-24-19(26)16(23-20(24)27)12-18(25)22-11-9-15-7-4-5-10-21-15/h2-8,10,16H,9,11-13H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
MUTYBMOSQPNUHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C(NC2=O)CC(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11004175.png)
![4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11004182.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B11004198.png)

![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]pyrazine-2-carboxamide](/img/structure/B11004210.png)
![(2E)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B11004211.png)
![N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11004213.png)
![1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B11004220.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B11004222.png)

![propan-2-yl (2S)-2-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)-3-phenylpropanoate](/img/structure/B11004225.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide](/img/structure/B11004231.png)
![methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate](/img/structure/B11004242.png)
